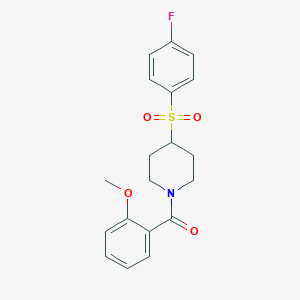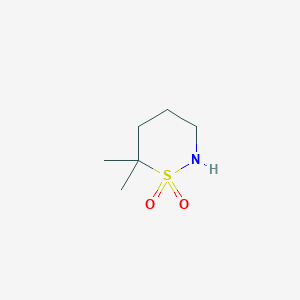
6,6-二甲基-1,2-噻嗪烷 1,1-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24. The purity is usually 95%.
BenchChem offers high-quality 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学和合成方法
取代噻嗪烷的化学,包括 6,6-二甲基-1,2-噻嗪烷 1,1-二氧化物的衍生物,由于其在疾病治疗和其他应用中的潜力,是一个值得关注的研究领域。这些化合物是重要的杂环化合物的一部分,其应用范围从抗 HIV 活性到用作抗生素和抗凝剂。Hassan 等人(2020 年)的综述重点介绍了噻嗪烷衍生物的合成方法及其化学反应性,强调需要在这个领域进一步探索,因为专门针对噻嗪烷本身的研究有限 (Hassan, Bräse, Aly, & Tawfeek, 2020).
催化应用
Noland 和 DeMaster(2003 年)探索了 4H-1,4-噻嗪 1,1-二氧化物衍生物在有机合成中的催化用途,重点介绍了它们在各种合成途径中的中间体作用。这项工作强调了噻嗪烷 1,1-二氧化物衍生物在促进复杂有机分子的合成中的多功能性 (Noland & DeMaster, 2003).
生物活性
Gautam 和 Chaudhary(2014 年)对由硫代半碳腙衍生物介导的新的噻唑烷-4-酮和噻嗪烷-4-酮的合成研究展示了这些化合物的潜在生物活性。他们的工作表明了噻嗪烷衍生物的多种治疗可能性,包括抗菌特性 (Gautam & Chaudhary, 2014).
材料科学和物理化学
Amireche-Ziar 等人(2013 年)对涉及醚和 1,2-二氯乙烷的二元混合物的过量摩尔焓的研究突出了噻嗪烷衍生物在物理化学中的应用。此类研究对于了解溶液中有机化合物的热力学性质至关重要,这对于材料科学和化学工程具有重要意义 (Amireche-Ziar, Richon, & Brahim Belaribi, 2013).
杂环化学创新
此外,Wu 和 Xu(2019 年)关于环状 N-磺酰亚胺的不对称芳基化以获得手性 1,3-二胺的工作展示了噻嗪烷 1,1-二氧化物衍生物在杂环化学中的创新应用。这项研究为合成光学活性化合物的新的方法学的发展做出了贡献,这在药物合成中很有价值 (Wu & Xu, 2019).
未来方向
作用机制
Target of Action
Thiazinanes, a class of compounds to which it belongs, have been shown to have significant biological activity .
Mode of Action
It is known that thiazinanes can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Thiazinanes, in general, can influence a variety of biochemical pathways due to their broad range of biological activity .
Result of Action
Thiazinanes have been shown to have a wide range of biological activities, suggesting they could have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially affecting cellular redox balance and oxidative stress levels .
Cellular Effects
The effects of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate signaling pathways related to apoptosis and cell survival, such as the MAPK and PI3K/Akt pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular proliferation and energy metabolism .
Molecular Mechanism
At the molecular level, 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These effects are particularly evident in in vitro studies, where prolonged exposure to the compound can result in significant changes in cellular behavior .
Dosage Effects in Animal Models
In animal models, the effects of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide vary with different dosages. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes .
Metabolic Pathways
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative metabolism, such as NADPH oxidase and glutathione peroxidase. These interactions can influence metabolic flux and the levels of key metabolites, such as reactive oxygen species and antioxidants. The compound’s effects on metabolic pathways are critical for understanding its overall impact on cellular function and health .
Transport and Distribution
The transport and distribution of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be targeted to other organelles, such as the endoplasmic reticulum and nucleus, through specific targeting signals and post-translational modifications. Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
6,6-dimethylthiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)4-3-5-7-10(6,8)9/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXZTHXGSUBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNS1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
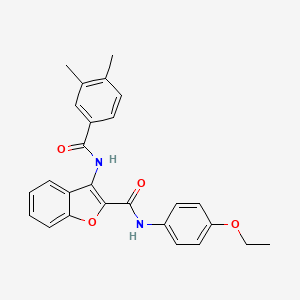
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2528394.png)


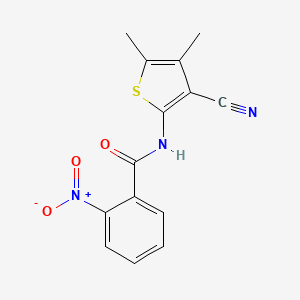
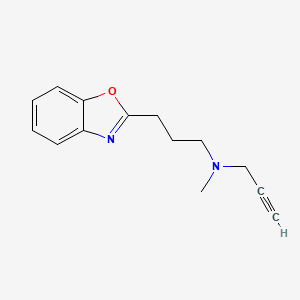
![1-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2528407.png)
![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)
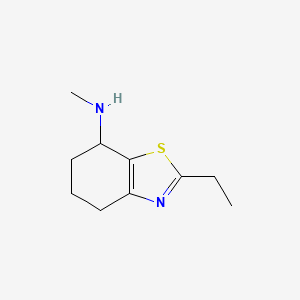
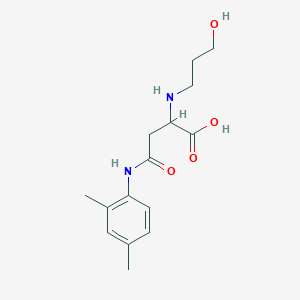
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2528411.png)
